molecular formula C16H19NO4 B2745001 N-(1-(furan-2-yl)propan-2-yl)-2,6-dimethoxybenzamide CAS No. 1235083-86-9

N-(1-(furan-2-yl)propan-2-yl)-2,6-dimethoxybenzamide

Cat. No.: B2745001
CAS No.: 1235083-86-9
M. Wt: 289.331
InChI Key: SFDZSJKQRAVFOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-(furan-2-yl)propan-2-yl)-2,6-dimethoxybenzamide is an organic compound that features a furan ring, a propyl chain, and a benzamide moiety with two methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(furan-2-yl)propan-2-yl)-2,6-dimethoxybenzamide typically involves the acylation of a furan derivative with a benzamide precursor. One common method involves the reaction of furan-2-carboxylic acid with 2,6-dimethoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and minimizing by-products .

Chemical Reactions Analysis

Types of Reactions

N-(1-(furan-2-yl)propan-2-yl)-2,6-dimethoxybenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-(1-(furan-2-yl)propan-2-yl)-2,6-dimethoxybenzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of N-(1-(furan-2-yl)propan-2-yl)-2,6-dimethoxybenzamide involves its interaction with specific molecular targets and pathways. The furan ring and benzamide moiety can interact with enzymes and receptors, modulating their activity. For example, the compound may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

  • N-(1-(furan-2-yl)propan-2-yl)-3-(phenylsulfonyl)propanamide
  • N-(1-(furan-2-yl)propan-2-yl)-2-(m-tolyloxy)acetamide
  • N-(pyridin-2-yl)furan-2-carboxamide

Uniqueness

N-(1-(furan-2-yl)propan-2-yl)-2,6-dimethoxybenzamide is unique due to the presence of both a furan ring and a benzamide moiety with methoxy groups. This combination of structural features imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

Properties

IUPAC Name

N-[1-(furan-2-yl)propan-2-yl]-2,6-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO4/c1-11(10-12-6-5-9-21-12)17-16(18)15-13(19-2)7-4-8-14(15)20-3/h4-9,11H,10H2,1-3H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFDZSJKQRAVFOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=CO1)NC(=O)C2=C(C=CC=C2OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.